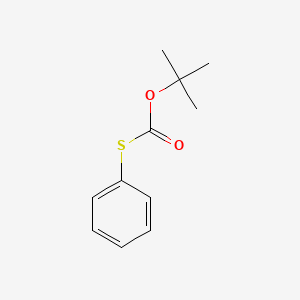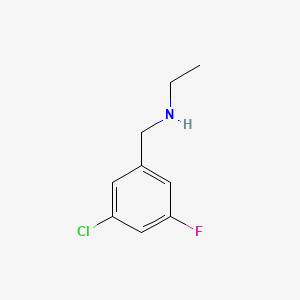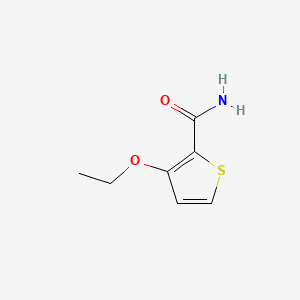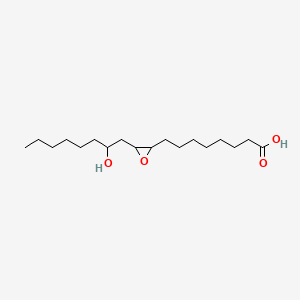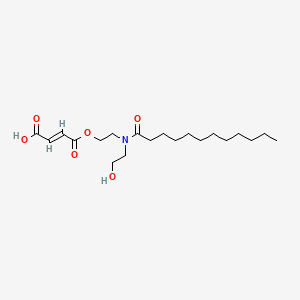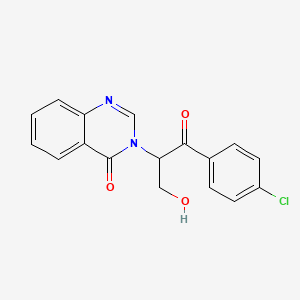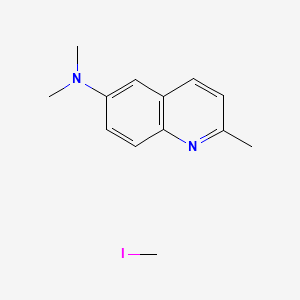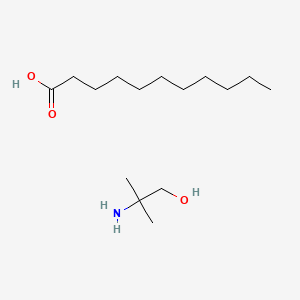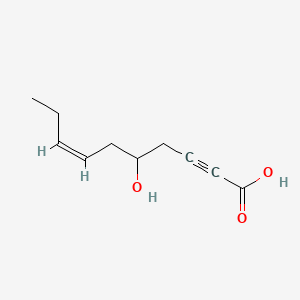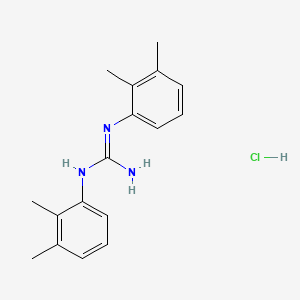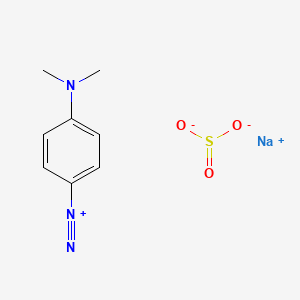
Sodium p-(dimethylamino)benzenediazonium sulphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium p-(dimethylamino)benzenediazonium sulphite is a chemical compound with the molecular formula C8H10N3O3SNa. It is a derivative of diazonium salts, which are known for their versatile applications in organic synthesis and various industrial processes.
Synthetic Routes and Reaction Conditions:
Diazotization Reaction: The compound can be synthesized through the diazotization of p-dimethylaminobenzenesulfonic acid. This involves treating the sulfonic acid with nitrous acid (HNO2) in an acidic medium, typically at low temperatures to form the diazonium salt.
Sodium Salt Formation: The diazonium salt is then converted to its sodium salt by reacting it with sodium hydroxide (NaOH) in an aqueous solution.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency. The diazotization reaction is carried out in large reactors with precise temperature and pH control.
Continuous Process: Some industrial processes may use a continuous flow system where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the diazonium group to an amine, resulting in the formation of p-dimethylaminobenzenesulfonic acid.
Substitution Reactions: The diazonium group can be substituted with various nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as stannous chloride (SnCl2) and hypophosphorous acid (H3PO2) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and cyanides (CN-) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the benzene ring.
Reduction Products: p-Dimethylaminobenzenesulfonic acid.
Substitution Products: Halogenated or cyanated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Sodium p-(dimethylamino)benzenediazonium sulphite is used in organic synthesis for the preparation of azo dyes, pharmaceutical intermediates, and other organic compounds. Biology: It is employed in biochemical studies to label and track biomolecules. Medicine: The compound is used in the development of diagnostic agents and therapeutic drugs. Industry: It finds applications in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which sodium p-(dimethylamino)benzenediazonium sulphite exerts its effects involves the transfer of the diazonium group to various substrates. The diazonium group acts as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparaison Avec Des Composés Similaires
Sodium benzenediazonium chloride: Used in similar applications but lacks the dimethylamino group.
Sodium p-toluenesulfonate: Another sulfonate derivative with different reactivity patterns.
Sodium anthranilate: A related compound used in the synthesis of azo dyes.
Uniqueness: Sodium p-(dimethylamino)benzenediazonium sulphite is unique due to the presence of the dimethylamino group, which influences its reactivity and the types of products it can form.
Propriétés
Numéro CAS |
60413-01-6 |
|---|---|
Formule moléculaire |
C8H10N3NaO3S |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
sodium;4-(dimethylamino)benzenediazonium;sulfite |
InChI |
InChI=1S/C8H10N3.Na.H2O3S/c1-11(2)8-5-3-7(10-9)4-6-8;;1-4(2)3/h3-6H,1-2H3;;(H2,1,2,3)/q2*+1;/p-2 |
Clé InChI |
NAYNURVZEDVTDN-UHFFFAOYSA-L |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[N+]#N.[O-]S(=O)[O-].[Na+] |
Numéros CAS associés |
24564-52-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


